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Compound of Interest

Compound Name: JPDA447

Cat. No.: B15563332

Disclaimer: Initial searches for "JPD447" did not yield specific results for a compound with this
designation. However, extensive information was found for PIM447, also known as LGH447, a
pan-PIM kinase inhibitor. This document proceeds under the assumption that the intended
subject of inquiry is PIM447.

This technical guide provides a preliminary overview of the efficacy, mechanism of action, and
experimental protocols related to PIM447, a novel investigational agent. The information is
intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

A summary of the clinical efficacy of PIM447 from a Phase | dose-escalation study in Japanese
patients with relapsed and/or refractory multiple myeloma is presented below.
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Efficacy Endpoint Value Patient Population Reference

Japanese patients

with
Overall Response

15.4% relapsed/refractory [1]
Rate (ORR)

multiple myeloma
(n=13)

Japanese patients

. with
Disease Control Rate

69.2% relapsed/refractory [1]
(DCR)

multiple myeloma
(n=13)

Japanese patients

with
Clinical Benefit Rate
23.1% relapsed/refractory [1]
(CBR) _
multiple myeloma
(n=13)
One in 250 mg QD
Partial Response (PR) 2 patients group, one in 300 mg [1]
QD group
Progression-Free ] 250 mg QD dose
) 2 patients [1]
Survival > 6 months group

Mechanism of Action

PIM447 is a pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM)
kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that
are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of
PIM kinases has been observed in various hematologic malignancies and solid tumors, making
them an attractive target for cancer therapy. By inhibiting PIM kinases, PIM447 is believed to
disrupt downstream signaling pathways that are crucial for tumor cell growth and survival.

Below is a simplified representation of the proposed signaling pathway affected by PIM447.
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Proposed mechanism of action for PIM447.

Experimental Protocols

The following outlines the methodology for the Phase | clinical trial of PIM447 in patients with
relapsed/refractory multiple myeloma (NCT02160951).[1][2]

Study Design: This was a Phase |, open-label, multicenter, dose-escalation study.[1] The
primary objectives were to determine the maximum tolerated dose (MTD) and the
recommended dose for expansion (RDE) of PIM447.[1]

Patient Population: The study enrolled 13 Japanese patients with relapsed and/or refractory
multiple myeloma.[1]

Dosing and Administration: Patients were assigned to one of two dose cohorts:
e 250 mg PIM447 administered orally once daily (QD) (n=7)[1]

e 300 mg PIM447 administered orally once daily (QD) (n=6)[1]

Outcome Measures:

o Primary Outcome: Number of patients with adverse events to assess safety and tolerability.

[2]

e Secondary Outcomes: Pharmacokinetics profile of PIM447, Overall Response Rate, and
Disease Control Rate.[2]

Assessments:
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o Safety assessments included monitoring for adverse events (AEs), with a focus on dose-
limiting toxicities (DLTs). The sole DLT observed was grade 3 QTc prolongation in one patient
in the 300 mg group.[1]

o Efficacy was evaluated based on standard criteria for multiple myeloma.

The workflow for this clinical trial can be visualized as follows:

Patient Screening
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:
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Phase | Clinical Trial Workflow for PIM447.

Adverse Events

The most common suspected PIM447-related adverse events (AEs) were hematological.[1] All
patients experienced at least one grade 3 or 4 AE.[1]
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Adverse Event Frequency (All Grades) Grade 3 or 4 Frequency

Thrombocytopenia 76.9% 61.5%

Anemia 53.8% Not Specified

Leukopenia 53.8% 61.5%
Conclusion

PIM447 demonstrated a manageable safety profile and modest anti-myeloma activity in a
heavily pretreated Japanese patient population with relapsed/refractory multiple myeloma.[1]
The observed disease control rate suggests a potential role for PIM447 in stabilizing disease.
Further studies, particularly in combination with other anti-myeloma agents, are warranted to
fully elucidate the clinical potential of this PIM kinase inhibitor.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563332?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

